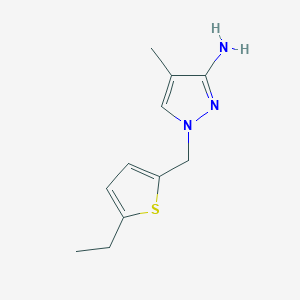
1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine is a heterocyclic compound that contains both thiophene and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring imparts unique electronic properties, while the pyrazole ring contributes to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine typically involves the condensation of appropriate thiophene and pyrazole precursors. One common method includes the reaction of 5-ethylthiophene-2-carbaldehyde with 4-methyl-1H-pyrazol-3-amine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating under reflux and the use of an acid or base catalyst to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, alkylated, or nitrated thiophene derivatives.
科学的研究の応用
1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 1-((5-Methylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine
- 1-((5-Propylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine
Comparison: 1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine is unique due to the presence of the ethyl group on the thiophene ring, which can influence its electronic properties and reactivity. Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
特性
分子式 |
C11H15N3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC名 |
1-[(5-ethylthiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-9-4-5-10(15-9)7-14-6-8(2)11(12)13-14/h4-6H,3,7H2,1-2H3,(H2,12,13) |
InChIキー |
PKHFGZYGYHCHNJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)CN2C=C(C(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


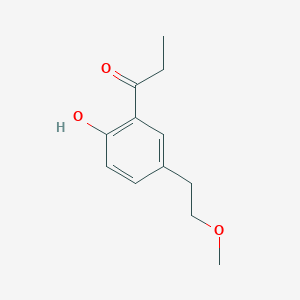
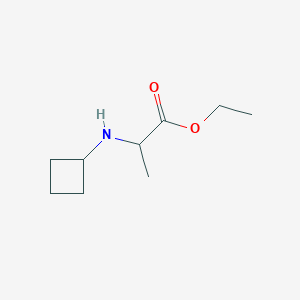
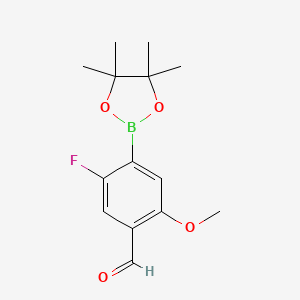
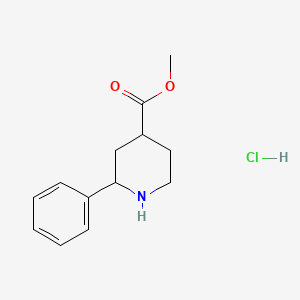
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
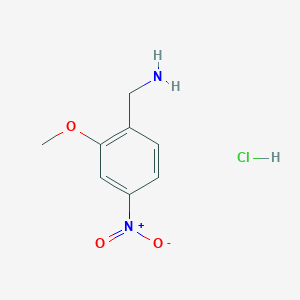



![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)
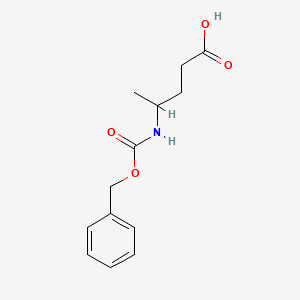
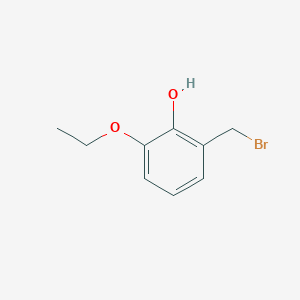
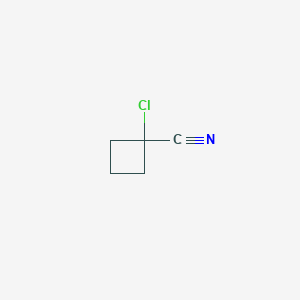
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
